molecular formula C5H11N3O B13149875 1-Cyclopropyl-2-hydroxy-1-methylguanidine

1-Cyclopropyl-2-hydroxy-1-methylguanidine

Cat. No.: B13149875
M. Wt: 129.16 g/mol
InChI Key: BQKHHAKCIZPVHT-UHFFFAOYSA-N
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Description

1-Cyclopropyl-2-hydroxy-1-methylguanidine is a chemical compound with the molecular formula C5H11N3O and a molecular weight of 129.16 g/mol This compound is characterized by the presence of a cyclopropyl group, a hydroxy group, and a methylguanidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropyl-2-hydroxy-1-methylguanidine typically involves the reaction of cyclopropylamine with methyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified using column chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropyl-2-hydroxy-1-methylguanidine undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.

    Reduction: The guanidine moiety can be reduced to form corresponding amines.

    Substitution: The cyclopropyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.

    Substitution: Nucleophiles such as sodium azide (NaN3) or sodium methoxide (NaOMe) can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of cyclopropyl ketones.

    Reduction: Formation of cyclopropylamines.

    Substitution: Formation of substituted cyclopropyl derivatives.

Scientific Research Applications

1-Cyclopropyl-2-hydroxy-1-methylguanidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-2-hydroxy-1-methylguanidine involves its interaction with specific molecular targets. The compound is known to undergo enzymatic cyclopropane ring-opening reactions, leading to the formation of covalent bonds with target enzymes. This interaction can result in the inhibition of enzyme activity and subsequent biological effects .

Comparison with Similar Compounds

  • 1-Cyclopropyl-2-hydroxy-1-methylguanidine
  • Cyclopropylamine
  • Methylguanidine
  • Cyclopropyl ketones

Comparison: this compound is unique due to the presence of both a cyclopropyl group and a methylguanidine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research.

Properties

Molecular Formula

C5H11N3O

Molecular Weight

129.16 g/mol

IUPAC Name

1-cyclopropyl-2-hydroxy-1-methylguanidine

InChI

InChI=1S/C5H11N3O/c1-8(4-2-3-4)5(6)7-9/h4,9H,2-3H2,1H3,(H2,6,7)

InChI Key

BQKHHAKCIZPVHT-UHFFFAOYSA-N

Isomeric SMILES

CN(C1CC1)/C(=N/O)/N

Canonical SMILES

CN(C1CC1)C(=NO)N

Origin of Product

United States

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